Paramethasone 17-valerate
Description
Structure
3D Structure
Properties
CAS No. |
22194-29-2 |
|---|---|
Molecular Formula |
C27H37FO6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)14-29)15(2)10-18-17-12-20(28)19-11-16(30)8-9-25(19,3)24(17)21(31)13-26(18,27)4/h8-9,11,15,17-18,20-21,24,29,31H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24-,25+,26+,27+/m1/s1 |
InChI Key |
AQNFYQIYRJRTHY-FKMPKNGZSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Derivatization for Research Investigations
Methodologies for Steroidal Ester Synthesis Relevant to Paramethasone (B1678425) 17-Valerate
The synthesis of steroidal 17-esters, such as paramethasone 17-valerate, is a cornerstone of glucocorticoid chemistry, significantly enhancing the lipophilicity and, consequently, the potency of the parent steroid. The addition of a valerate (B167501) ester at the 17-position of paramethasone is a key structural modification. sci-hub.se Methodologies for creating this specific ester linkage often involve the reaction of the parent steroid with a reactive form of valeric acid.
A common industrial method for synthesizing a similar compound, betamethasone (B1666872) 17-valerate, provides insight into relevant techniques. This process involves reacting the parent steroid, betamethasone, with trimethyl orthovalerate in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com The reaction proceeds to form an intermediate which is then hydrolyzed, typically using an aqueous acid solution such as sulfuric acid, to yield the final 17-ester. google.comgoogle.com To optimize the process, a base like pyridine (B92270) may be added after hydrolysis to neutralize the acid before extraction and purification steps. google.com The purification of the final product often involves crystallization from a solvent mixture, for instance, methanol, water, and glacial acetic acid, to achieve high purity. google.comgoogle.com
An alternative approach for creating 17α-esters involves the formation of a 17α,21-orthoester intermediate, such as 17α,21-(1'-methoxy-1'-butyl-methylenedioxy)-4-pregnene-11β-ol-3,20-dione from hydrocortisone (B1673445), which can then be selectively converted to the desired 17-ester. google.com These methods highlight the precision required to selectively esterify the sterically hindered 17α-hydroxyl group without affecting other reactive sites on the steroid nucleus.
Table 1: Key Steps in a Representative Synthesis of a 17-Valerate Steroid Ester
| Step | Description | Reagents & Conditions | Purpose |
| I | Esterification | Reaction of the parent steroid (e.g., Betamethasone) with trimethyl orthovalerate in THF. google.com | Forms an intermediate orthoester at the 17 and 21 positions. |
| II | Hydrolysis | Addition of an aqueous sulfuric acid solution under a nitrogen atmosphere. google.comgoogle.com | Selectively cleaves the orthoester to form the 17-valerate ester. |
| III | Neutralization & Extraction | Addition of pyridine, followed by extraction with a sodium chloride solution. google.com | Neutralizes residual acid and separates the organic product from the aqueous phase. |
| IV & V | Purification | Concentration of the organic layer and recrystallization from a methanol/water/acetic acid mixture. google.comgoogle.com | Isolates and purifies the final betamethasone 17-valerate product. |
Exploration of Novel Synthetic Pathways for Glucocorticoid Analogues
Research into glucocorticoid analogues aims to develop compounds with improved therapeutic profiles, such as enhanced anti-inflammatory activity and reduced side effects. researchgate.net This exploration often involves significant modifications to the classic steroid structure. arpgweb.com
One innovative approach is the synthesis of C19-hydroxylated analogues of corticosteroid drugs. acs.org This modification, explored during the total synthesis of complex steroids like ouabagenin, presents a chemical challenge but offers an opportunity to create novel analogues. acs.org The synthesis can start from readily available materials like cortisone (B1669442) acetate (B1210297), with strategic steps to introduce a hydroxyl group at the C19 position, a location not typically functionalized in common glucocorticoids. acs.org
Another avenue of research is the synthesis of corticosteroid derivatives featuring a C-17 furoate ester instead of a traditional alkyl ester. researchgate.net The synthesis of these novel androstene esters has led to the identification of compounds with a longer duration of action and a better side-effect profile in rodents compared to established drugs like budesonide (B1683875). researchgate.net The rationale for this modification is that the furoate ester group may occupy the lipophilic pocket on the glucocorticoid receptor more fully, potentially enhancing binding affinity and activity. researchgate.net Total synthesis of steroids, while commercially viable, is often complex; therefore, many strategies rely on the partial synthesis from more abundant, naturally occurring steroids. arpgweb.combritannica.com
Targeted Derivatization for Modulating Biological Activities in Preclinical Models
Targeted derivatization is a key strategy for fine-tuning the biological activity of glucocorticoids in preclinical research. uu.nl This involves making specific chemical changes to the steroid molecule to separate its beneficial anti-inflammatory effects from its undesirable metabolic side effects. oup.com Glucocorticoids exert their effects through two main mechanisms: transactivation (TA) and transrepression (TR). mdpi.com The therapeutic anti-inflammatory actions are largely mediated by TR, while many side effects are linked to TA. mdpi.com
The development of selective glucocorticoid receptor agonists (SEGRAs), also known as "dissociated" glucocorticoids, is a primary goal of this research. oup.commdpi.com These compounds are designed to preferentially activate the TR pathway while having minimal TA activity. oup.com For example, novel synthetic glucocorticoids have been identified that inhibit the transcription of inflammatory promoters while only weakly activating genes via glucocorticoid response elements (GREs). oup.com Preclinical models, such as rat hepatoma cells, are used to assess these differential activities by measuring endpoints like tyrosine aminotransferase (TAT) induction (a marker of transactivation). oup.com
Derivatization is also crucial for analytical purposes, such as in doping control, where it enhances the detection of glucocorticoids. researchgate.net Techniques like trimethylsilylation are used to increase the volatility and stability of glucocorticoids for analysis by gas chromatography-mass spectrometry (GC-MS), allowing for detailed structural characterization. researchgate.netcore.ac.uknih.gov
Table 2: Comparison of Glucocorticoid Receptor Action Mechanisms
| Mechanism | Associated Effects | Molecular Action | Research Goal |
| Transactivation (TA) | Metabolic side effects. mdpi.com | Receptor dimer binds to Glucocorticoid Response Elements (GREs) to activate gene transcription. oup.comnih.gov | Minimize this activity to reduce side effects. |
| Transrepression (TR) | Anti-inflammatory and immunosuppressive effects. oup.commdpi.com | Receptor monomer interacts with other transcription factors (e.g., NF-κB, AP-1) to repress gene transcription. oup.comnih.gov | Maximize this activity for therapeutic benefit. |
Stereochemical Control in Glucocorticoid Synthesis for Structure-Activity Studies
The three-dimensional arrangement of atoms (stereochemistry) in a steroid molecule is critical to its biological activity. numberanalytics.com The rigid, multi-ring structure of the steroid nucleus contains multiple chiral centers, and the specific configuration of each can significantly impact how the molecule binds to the glucocorticoid receptor. britannica.comnumberanalytics.com
Achieving precise stereochemical control is a major challenge and a primary focus in steroid synthesis. numberanalytics.com Synthetic approaches, whether through total synthesis or partial synthesis, must ensure the correct stereochemistry at each ring fusion and for every substituent. arpgweb.combritannica.com For instance, in biogenetic-type cyclizations, open-chain molecules with strategically placed double bonds are cyclized under acidic conditions to form the multi-ring steroid nucleus with the correct stereochemistry, mimicking the natural biosynthesis of steroids like cholesterol. arpgweb.combritannica.com
Structure-activity relationship (SAR) studies heavily rely on synthesizing stereoisomers—molecules with the same chemical formula but different spatial arrangements—to determine which configuration is most active. nih.gov Studies on non-steroidal glucocorticoid receptor agonists have shown that different stereoisomers can elicit vastly different anti-inflammatory responses. nih.gov For example, in one study, the isomer that more closely mimicked the natural stereochemistry of cortisol was found to be considerably more active in transrepression assays. nih.gov This underscores the importance of stereochemical control in designing potent and selective glucocorticoid analogues for research. nih.govresearchgate.net
Development of "Soft Steroid" Concepts and Their Synthetic Implications
The "soft steroid" concept represents a modern approach to drug design aimed at improving the safety of potent glucocorticoids. researchgate.net A soft steroid is a biologically active compound that is designed to undergo predictable, rapid metabolism into a nontoxic, inactive metabolite after exerting its therapeutic effect at the target site. nih.gov This approach is particularly valuable for topical or inhaled glucocorticoids, as it minimizes systemic absorption and the associated side effects. researchgate.net
The design of soft steroids is often based on the "inactive metabolite approach." nih.gov A key synthetic implication is the incorporation of a metabolically labile group, most commonly an ester, into the steroid structure. nih.gov Ester-based soft steroids can be rapidly inactivated in a single step by hydrolytic enzymes that are present locally in the body. reviewofcontactlenses.com This contrasts with traditional "hard" ketone-based steroids, which often require liver metabolism to become inactive. reviewofcontactlenses.com
The synthesis of soft steroids requires careful planning to introduce a group that is stable enough to allow the drug to act, but labile enough to be quickly cleaved. Examples of soft steroids include loteprednol (B1675157) etabonate and ciclesonide, which have been successfully developed for ophthalmic and respiratory inflammatory conditions, respectively. researchgate.net The development of these agents showcases how synthetic chemistry can be used to build controlled metabolism directly into the drug's structure, thereby enhancing its therapeutic index. researchgate.netresearchgate.net
Molecular and Cellular Pharmacological Mechanisms of Action
Glucocorticoid Receptor (GR) Agonism and Ligand-Binding Dynamics
The interaction between paramethasone (B1678425) 17-valerate and the glucocorticoid receptor is the foundational step in its pharmacological activity. This process is characterized by high-affinity binding, specificity, and the induction of significant conformational changes in the receptor, leading to its activation.
Paramethasone is recognized for its high potency, which is a direct reflection of its strong binding affinity for the glucocorticoid receptor (GR). drugbank.comnih.gov Glucocorticoids are a class of steroid hormones that are distinguished from mineralocorticoids and sex steroids by their preferential binding to specific receptors and their distinct cellular effects. drugbank.com Paramethasone's action is mediated primarily through the GR, also known as NR3C1 (nuclear receptor subfamily 3, group C, member 1), which is expressed in almost every cell in the body. The binding affinity of a glucocorticoid to the GR is a critical determinant of its therapeutic potential. researchgate.net The 17-valerate ester modification on the paramethasone molecule is designed to enhance its lipophilicity and potency.
The relative anti-inflammatory potency of various glucocorticoids provides an indirect measure of their receptor binding affinity. Compared to hydrocortisone (B1673445), which is the reference standard, paramethasone demonstrates significantly higher activity.
Table 1: Relative Anti-inflammatory Potency of Synthetic Glucocorticoids
| Glucocorticoid | Relative Anti-inflammatory Potency (Hydrocortisone = 1) |
|---|---|
| Hydrocortisone | 1 |
| Prednisolone (B192156) | 4 |
| Methylprednisolone | 5 |
| Triamcinolone | 5 |
| Paramethasone | 10 |
| Betamethasone (B1666872) | 25 |
| Dexamethasone (B1670325) | 25-30 |
This table is adapted from data found in scientific publications. nih.gov
This high potency indicates a strong and effective interaction with the glucocorticoid receptor, leading to a robust biological response at lower concentrations. nih.gov This specificity for the GR over other steroid receptors, such as the mineralocorticoid receptor (MR), minimizes certain side effects like fluid and electrolyte imbalances. nih.gov
The binding of paramethasone 17-valerate to the GR initiates a critical series of molecular events. In its inactive, unbound state, the GR resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (HSPs) like Hsp90 and other chaperones. nih.gov This complex maintains the receptor in a conformation that is ready for ligand binding but prevents its nuclear translocation. mdpi.com
Upon binding of the paramethasone ligand, the GR undergoes a significant conformational change. This transformation leads to the dissociation of the associated heat shock proteins and other chaperone molecules. researchgate.net The unmasking of the nuclear localization signal (NLS) on the receptor is a key consequence of this conformational shift. nih.gov This allows the activated ligand-receptor complex to translocate from the cytoplasm into the cell nucleus, which is the primary site of its genomic action. drugbank.comnih.govmdpi.comresearchgate.net
Genomic Mechanisms of Action via Glucocorticoid Response Elements (GREs)
The classic, or genomic, mechanism of glucocorticoid action involves the direct modulation of gene expression. This pathway is responsible for the majority of the anti-inflammatory and immunosuppressive effects of this compound and typically has a slower onset, ranging from minutes to hours. researchgate.net
Once inside the nucleus, the activated paramethasone-GR complex typically forms a homodimer (a complex of two identical receptor-ligand units). mdpi.com This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. drugbank.comnih.govresearchgate.net This interaction can either enhance (trans-activation) or suppress (trans-repression) the transcription of these genes.
Trans-activation: The GR dimer can directly bind to positive GREs to increase the transcription of genes that code for anti-inflammatory proteins. A key example is the up-regulation of lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 is an inhibitor of phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes. drugbank.com By inhibiting this step, paramethasone reduces the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com
Trans-repression: The GR complex can suppress the expression of pro-inflammatory genes. It achieves this by inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. drugbank.com Genes that are suppressed include those encoding for interleukins (e.g., IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α). drugbank.com This reduction in cytokine production limits the proliferation and activation of T-lymphocytes and other immune cells. drugbank.com
The regulation of gene transcription by the paramethasone-GR complex is not a solitary event. After binding to GREs, the receptor complex recruits a variety of other proteins that are essential for modulating the rate of transcription. mdpi.com These include co-activator and co-repressor complexes.
GRE-bound GR recruits multiple transcriptional co-activator complexes, which then help to assemble the basal transcription machinery, leading to the stimulation of gene transcription. mdpi.com Important co-activators include the Steroid Receptor Coactivator-1 (SRC-1) and the Glucocorticoid Receptor Interacting Protein 1 (GRIP1). This assembly of proteins ultimately determines the rate at which messenger RNA (mRNA) is synthesized from the target gene, which in turn dictates the amount of protein produced. oatext.com The DNA-bound receptor also interacts directly with basic transcription factors to influence the expression of specific target genes. drugbank.comnih.gov
Modulation of Inflammatory Mediator Biosynthesis and Release
This compound exerts significant control over the production and release of key inflammatory mediators. This regulation occurs at multiple levels of the inflammatory cascade, leading to a broad-spectrum anti-inflammatory effect.
A primary mechanism by which glucocorticoids like paramethasone suppress inflammation is through the inhibition of phospholipase A2 (PLA2). nih.govdrugbank.com This enzyme is responsible for the release of arachidonic acid from membrane phospholipids (B1166683), a critical precursor for the synthesis of potent inflammatory mediators. nih.govdrugbank.com The anti-inflammatory actions of glucocorticoids are thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins (also referred to as annexins). nih.govdrugbank.comdrugcentral.org
However, the direct inhibition of PLA2 by lipocortins has been a subject of scientific discussion. Some research suggests that the inhibitory effect of lipocortins on PLA2 is not a direct enzymatic interaction but rather an indirect effect. nih.govnih.gov This "substrate depletion model" proposes that lipocortins bind to the phospholipid substrate, thereby sequestering it and making it inaccessible to PLA2. nih.govnih.gov This action effectively reduces the availability of arachidonic acid for downstream inflammatory pathways. nih.gov Studies on human skin have shown that the inhibition of PLA2 by annexins is dependent on the concentration of the phospholipid substrate. nih.gov
| Protein | Function | Mechanism of Action |
|---|---|---|
| Phospholipase A2 (PLA2) | Enzyme that releases arachidonic acid from phospholipids. nih.govdrugbank.com | Catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids. |
| Lipocortins (Annexins) | Proteins induced by glucocorticoids that inhibit PLA2 activity. nih.govdrugbank.comdrugcentral.org | May act by binding to phospholipid substrates, making them unavailable for PLA2 ("substrate depletion model"). nih.govnih.gov |
By limiting the availability of arachidonic acid, this compound effectively suppresses the biosynthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes. nih.govdrugbank.com Arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, and by lipoxygenase (LOX) enzymes to form leukotrienes. These eicosanoids are powerful contributors to the signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever. The reduction in their formation is a cornerstone of the anti-inflammatory effects of glucocorticoids. nih.govdrugbank.commedtigo.com
Paramethasone and other glucocorticoids exert profound regulatory effects on the expression of a wide array of cytokines and chemokines. nih.govdrugbank.com They are known to inhibit the genes that code for numerous pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-alpha). nih.govdrugbank.com The suppression of IL-2 is particularly significant as it is a key cytokine in the proliferation of T-cells. nih.govdrugbank.com
| Cytokine/Chemokine | Primary Function in Inflammation | Effect of Paramethasone |
|---|---|---|
| Interleukin-1 (IL-1) | Induces fever, activates lymphocytes, and promotes the expression of adhesion molecules. | Inhibits gene expression. nih.govdrugbank.com |
| Interleukin-2 (IL-2) | Critical for the proliferation and activation of T-cells. nih.govdrugbank.com | Inhibits gene expression, leading to reduced T-cell proliferation. nih.govdrugbank.com |
| Tumor Necrosis Factor-alpha (TNF-alpha) | A major regulator of inflammation, induces fever, and stimulates the production of other cytokines. | Inhibits gene expression. nih.govdrugbank.com |
Cellular Immunomodulatory Effects in Preclinical Contexts
The anti-inflammatory actions of this compound extend to its direct effects on the function and trafficking of immune cells. These cellular immunomodulatory effects have been observed in various preclinical models.
A hallmark of inflammation is the migration of leukocytes from the bloodstream into the inflamed tissue. Glucocorticoids, including paramethasone, can effectively inhibit this process. nih.govdrugbank.com They achieve this by limiting the dilation of capillaries and the permeability of vascular structures. nih.govdrugbank.com This reduces the ability of leukocytes, such as polymorphonuclear leukocytes and macrophages, to accumulate at the site of inflammation. nih.govdrugbank.com
Paramethasone and other glucocorticoids have significant suppressive effects on T-lymphocytes. nih.govdrugbank.com By inhibiting the production of IL-2, a crucial growth factor for T-cells, glucocorticoids limit T-cell proliferation. nih.govdrugbank.com This diminished amount of IL-2 also leads to a reduction in the number of activated T-lymphocyte cells. drugbank.com Furthermore, glucocorticoids can suppress humoral immunity by causing B-cells to express lower amounts of IL-2 and its receptors, which in turn diminishes B-cell clonal expansion and antibody synthesis. nih.govdrugbank.com
Modulation of B-Cell Clonal Expansion and Antibody Synthesis
Paramethasone, as a member of the glucocorticoid class, exerts significant suppressive effects on humoral immunity. drugbank.comnih.gov This modulation is primarily achieved by interfering with the molecular signaling pathways that govern the activation and proliferation of B-lymphocytes. The mechanism involves the inhibition of genes responsible for encoding a range of crucial cytokines, including Interleukin-2 (IL-2). drugbank.comnih.gov
Furthermore, the diminished availability of IL-2 also impacts T-cell populations, leading to the activation of fewer T-lymphocyte cells. nih.gov Since helper T-cells play a pivotal role in providing the necessary signals for B-cell activation and maturation, this secondary effect further contributes to the suppression of the humoral immune response. drugbank.comnih.gov
Table 1: Effects of Paramethasone on B-Cell Function
| Cellular/Molecular Target | Effect of Paramethasone | Consequence |
| Genes for Cytokines (e.g., IL-2) | Inhibition of transcription drugbank.comnih.gov | Reduced cytokine availability |
| B-Cell IL-2 Receptors | Decreased expression drugbank.comnih.gov | Reduced sensitivity to IL-2 |
| B-Cell Proliferation | Diminished clonal expansion drugbank.comnih.gov | Fewer antibody-producing cells |
| Antibody Production | Suppressed synthesis drugbank.comnih.gov | Lowered humoral immune response |
| T-Lymphocyte Activation | Reduced due to low IL-2 nih.gov | Decreased B-cell help |
Impact on Polymorphonuclear Leukocyte and Macrophage Accumulation
Paramethasone demonstrates potent anti-inflammatory actions by directly influencing the migration and accumulation of key innate immune cells at sites of inflammation. drugbank.com The compound effectively restricts the accumulation of polymorphonuclear leukocytes (neutrophils) and macrophages, which are central to the inflammatory cascade. nih.gov
This effect is mediated through several mechanisms. Paramethasone reduces the inflammatory reaction by limiting the capillary dilatation and permeability of vascular structures. drugbank.comnih.gov This vascular stabilization makes it more difficult for leukocytes to extravasate from the bloodstream into the surrounding tissue where inflammation is occurring. The drug also interferes with various mediators of the inflammatory response and curtails the release of vasoactive kinins. drugbank.comnih.gov
At a molecular level, the anti-inflammatory actions of glucocorticoids like paramethasone are believed to involve inhibitory proteins for phospholipase A2, known as lipocortins. drugbank.comnih.gov These lipocortins play a crucial role in controlling the biosynthesis of powerful inflammatory mediators, including prostaglandins and leukotrienes. drugbank.com By inhibiting the phospholipase A2 enzyme, corticosteroids can prevent the release of arachidonic acid from cellular phospholipids, a critical precursor in the synthesis of these pro-inflammatory molecules. drugbank.comnih.gov This inhibition reduces the chemical signaling that attracts neutrophils and macrophages to the site, thereby suppressing their accumulation and subsequent activation. patsnap.com
Table 2: Mechanisms of Inhibiting Leukocyte and Macrophage Accumulation
| Mechanism | Action of Paramethasone | Outcome |
| Vascular Permeability | Limits capillary dilatation and permeability drugbank.comnih.gov | Reduced leukocyte extravasation |
| Inflammatory Mediators | Interferes with their function and release drugbank.com | Dampened inflammatory signaling |
| Lipocortin (Annexin) Pathway | Upregulates phospholipase A2 inhibitory proteins drugbank.comnih.gov | Inhibition of prostaglandin (B15479496) & leukotriene synthesis |
| Arachidonic Acid Release | Inhibits release from phospholipids drugbank.comnih.gov | Decreased substrate for pro-inflammatory molecules |
| Cell Accumulation | Restricts accumulation at the inflammatory site nih.gov | Suppressed inflammatory infiltrate |
Preclinical Pharmacodynamic Investigations and Biological Activity Assessment
In Vitro Percutaneous Permeation and Distribution Studies
In vitro studies using excised skin models are crucial for determining how a topical drug penetrates the skin's outer layer and distributes into deeper viable tissues.
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to drug absorption. The partitioning coefficient of a drug between a vehicle and the stratum corneum is a key determinant of its bioavailability in the skin. A higher partition coefficient generally indicates a greater ability of the drug to leave its vehicle and enter the stratum corneum. While specific partitioning coefficient values for paramethasone (B1678425) 17-valerate are not extensively detailed in the available literature, the principle remains that this parameter is a critical factor in the initial stage of percutaneous absorption. The lipophilicity of the steroid and the composition of the formulation vehicle are major influences on this coefficient.
Following penetration of the stratum corneum, the distribution of paramethasone 17-valerate into the viable epidermis and dermis is essential for its therapeutic effect. Predictive models, often based on the drug's physicochemical properties, can estimate its concentration in these layers. These models consider factors such as the drug's solubility and diffusion characteristics within the different skin strata. For corticosteroids like this compound, achieving sufficient concentrations at the site of inflammation in the viable skin layers is directly related to its clinical efficacy.
Comparative Anti-Inflammatory Potency Assessment in Animal Models
Animal models of inflammation are standard for assessing the potency of new topical corticosteroids.
The croton oil ear assay in mice is a widely used model of acute inflammation. In this assay, croton oil is applied to the mouse ear, inducing a measurable inflammatory response, typically quantified by the increase in ear weight due to edema. The ability of a topically applied corticosteroid to inhibit this swelling is a measure of its anti-inflammatory potency. In comparative studies, this compound has demonstrated significant anti-inflammatory activity in this model. For instance, it has been shown to be more potent than betamethasone (B1666872) 17-valerate in some variations of this assay.
To evaluate efficacy in a model that more closely resembles a chronic inflammatory skin condition, psoriaform lesion models in guinea pigs are utilized. These models mimic some of the histological features of psoriasis. The effectiveness of this compound in reducing the severity of these lesions, such as epidermal thickening (acanthosis), provides insight into its potential utility for hyperproliferative and inflammatory skin diseases.
Evaluation of Systemic Glucocorticoid Activity in Preclinical Models
A critical aspect of preclinical safety evaluation for topical corticosteroids is their potential to be absorbed systemically and exert glucocorticoid effects throughout the body. These effects can include suppression of the hypothalamic-pituitary-adrenal (HPA) axis and thymic involution. Preclinical models, typically in rodents, are used to assess these systemic activities. The degree of systemic activity is generally related to the potency of the corticosteroid and its percutaneous absorption. Studies have aimed to quantify the systemic effects of this compound relative to its topical anti-inflammatory activity to establish a therapeutic index.
Receptor Binding Affinity Studies Relative to Other Glucocorticoids
The biological effects of glucocorticoids are mediated through their binding to specific cytosolic glucocorticoid receptors (GR). veteriankey.com The affinity of a steroid for this receptor is a primary determinant of its intrinsic potency. nih.gov Structural modifications to the basic steroid molecule can significantly alter this binding affinity.
Synthetic glucocorticoids, including paramethasone, feature structural alterations designed to enhance their affinity for the glucocorticoid receptor, which in turn increases their anti-inflammatory activity. veteriankey.comwikipedia.org For example, the introduction of a 16α-methyl group, as seen in paramethasone, markedly reduces mineralocorticoid activity without significantly diminishing its glucocorticoid effects. veteriankey.com
Glucocorticoids such as paramethasone are agonists for the glucocorticoid receptor. drugbank.comnih.gov Their anti-inflammatory actions are thought to involve the inhibition of phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.comnih.gov While specific numerical data on the relative binding affinity of this compound is not consistently published, it is classified among the potent synthetic glucocorticoids. Its efficacy is understood to stem from a high affinity for the GR, leading to the effective modulation of gene expression and inhibition of inflammatory pathways. veteriankey.comnih.gov Paramethasone is considered an intermediate-acting glucocorticoid, with a plasma half-life of approximately 300 minutes. nih.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation in Animal Models
A significant systemic effect of all potent glucocorticoids is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. fda.govtriesencehcp.com This occurs via a negative feedback mechanism where the exogenous steroid inhibits the production of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.gov
Animal models are crucial for evaluating the extent and duration of HPA axis suppression. Studies in dogs have shown that a single intravenous dose of dexamethasone (B1670325) (0.1 mg/kg) can suppress the HPA axis for an average of 32 hours, demonstrating that this effect is dose-dependent. veteriankey.com It is a widely accepted principle that the anti-inflammatory potency of a glucocorticoid and its capacity to suppress the HPA axis are approximately parallel in terms of both degree and duration. annualreviews.org
As an intermediate-acting glucocorticoid, paramethasone's duration of HPA axis suppression is expected to be longer than short-acting steroids like hydrocortisone (B1673445) but shorter than long-acting agents like dexamethasone. annualreviews.orgnih.gov This type of relative insufficiency can persist for some time after therapy is discontinued, making gradual dose reduction important. fda.govtriesencehcp.com Animal studies confirm that prolonged administration of supraphysiologic doses of any glucocorticoid impairs the ability of the hypothalamus and pituitary to respond to withdrawal, leading to iatrogenic adrenal insufficiency. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Paramethasone |
| Betamethasone 17-valerate |
| Prednisolone (B192156) acetate (B1210297) |
| Prednisone |
| Prednisolone |
| Dexamethasone |
| Corticosterone (B1669441) |
| Hydrocortisone |
| Lipocortins |
| Prostaglandins |
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of corticosteroids like Paramethasone (B1678425) 17-valerate, offering high-resolution separation and sensitive quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of corticosteroids due to its selectivity, speed, and sensitivity. akjournals.com Reversed-phase HPLC (RP-HPLC) with UV detection is a frequently utilized method for the qualitative and quantitative analysis of corticosteroids. akjournals.com For instance, a study on the analysis of various corticosteroids in creams demonstrated the effectiveness of RP-HPLC for their determination. akjournals.com The separation is typically achieved on columns like Inertsil® ODS-3V, using a mobile phase often consisting of a mixture of acetonitrile (B52724) and water with gradient elution. akjournals.com The detection is commonly performed at a wavelength of around 240 nm. akjournals.com
The versatility of HPLC allows for the separation of closely related steroid compounds. For example, methods have been developed to separate isomers of betamethasone (B1666872) valerate (B167501), which has a similar structure to paramethasone valerate. researchgate.net The choice of the stationary phase, such as a C18 or C8 column, and the mobile phase composition, often a buffered aqueous solution with an organic modifier like acetonitrile, are critical for achieving baseline resolution of all components. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil® ODS-3V (250 × 4.6 mm, 5 μm) | akjournals.com |
| Mobile Phase | Acetonitrile and water (50:50, v/v) with gradient elution | akjournals.com |
| Flow Rate | 1 mL min−1 | akjournals.com |
| Column Temperature | 40 °C | akjournals.com |
| UV Detection | 240 nm | akjournals.com |
Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC/MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) provides an exceptionally powerful tool for the analysis of corticosteroids, offering enhanced sensitivity and specificity. researchgate.netdoi.org These techniques are particularly valuable for trace analysis and the identification of unknown compounds in complex matrices. researchgate.netnih.gov
LC-MS/MS methods have been developed for the simultaneous analysis of a large number of corticosteroids in various samples. doi.org These methods often utilize a reversed-phase column for separation, followed by detection using an electrospray ionization (ESI) source in multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity. doi.org For instance, a study on the analysis of 58 glucocorticoids in milk used an EC-C18 column with a gradient elution of water (containing ammonium (B1175870) fluoride (B91410) and formic acid) and acetonitrile. doi.org
The optimization of MS parameters, such as fragmentor voltage and collision energy, is crucial for achieving the desired sensitivity and obtaining characteristic product ions for each analyte. doi.org LC-MS/MS can also differentiate between isomers with similar structures, which can be challenging with HPLC-UV alone. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Poroshell EC-C18 (3.0 mm × 100 mm, 2.7 µm) | doi.org |
| Mobile Phase A | Water with 1 mmol/L ammonium fluoride and 0.1% formic acid | doi.org |
| Mobile Phase B | Acetonitrile | doi.org |
| Flow Rate | 0.5 mL/min | doi.org |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | doi.org |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | doi.org |
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure and quantifying Paramethasone 17-valerate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 19F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of corticosteroids. Both proton (¹H-NMR) and fluorine-19 (¹⁹F-NMR) spectroscopy can provide detailed information about the molecular structure. ¹H-NMR spectra can help identify the various protons in the molecule, while ¹⁹F-NMR is particularly useful for fluorinated corticosteroids like paramethasone, as the fluorine signal provides a unique and sensitive probe. diva-portal.org
Research has shown that NMR can be used for the screening, quantification, and discrimination of glucocorticosteroids in various formulations. diva-portal.org While ¹H-NMR can provide characteristic signals for many glucocorticoids, ¹⁹F-NMR offers a distinct advantage for fluorinated compounds due to the absence of interfering signals in that spectral region. diva-portal.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used method for the quantitative analysis of corticosteroids. nih.gov These compounds typically exhibit a characteristic UV absorption maximum due to the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus. nih.gov
UV-Vis spectrophotometry can be used for the simultaneous estimation of multiple components in a formulation. For instance, an absorption factor method has been developed for the simultaneous estimation of Betamethasone Valerate and Tazarotene in lipid-based nanocarriers. nih.gov The method's linearity, accuracy, and precision are validated according to ICH guidelines, making it suitable for routine analysis. nih.gov
Development of Trace Analysis Methods for Impurity Profiling in Research Materials
Ensuring the purity of a pharmaceutical compound is critical. The development of sensitive analytical methods for trace analysis is essential for identifying and quantifying impurities in research-grade materials. tapi.com Impurities can arise from the manufacturing process, degradation of the active substance, or interaction with excipients.
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly effective for impurity profiling. tapi.com These methods offer the high separation efficiency of chromatography and the sensitive and specific detection capabilities of mass spectrometry, allowing for the detection of impurities at very low levels (ppb to ppm range). tapi.com
For corticosteroids, thin-layer chromatography (TLC) can also be a useful tool for impurity detection. analyticaltoxicology.com Different functional groups on the steroid nucleus, such as hydroxyl, ketone, and ester groups, influence their retention and allow for the separation of related substances. analyticaltoxicology.com Post-chromatographic derivatization can be used to enhance the detection of separated spots. analyticaltoxicology.com The development and validation of these trace analysis methods are crucial for ensuring the quality and safety of the research material. akjournals.com
Methodologies for Isomer Differentiation and Characterization
The analytical challenge in the characterization of this compound, a synthetic corticosteroid, lies in its structural complexity and the potential for the existence of closely related isomers. Isomers, which have the same molecular formula but different structural arrangements, can exhibit distinct physicochemical properties and biological activities. Therefore, robust analytical methodologies are essential to differentiate and characterize this compound from its potential isomers, such as the positional isomer paramethasone 21-valerate and stereoisomers like betamethasone 17-valerate. Research in this area leverages advanced chromatographic and spectroscopic techniques to ensure the identity, purity, and quality of the compound.
The primary methodologies for isomer differentiation include high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), and various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.
Chromatographic Separation Techniques
Liquid chromatography is a cornerstone for the separation of corticosteroid isomers. Reversed-phase HPLC and UHPLC methods are particularly effective. researchgate.net The separation is typically achieved on columns like C8 or C18, which contain a nonpolar stationary phase. researchgate.netdoi.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve baseline resolution between the isomers. researchgate.net For instance, a mobile phase system consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium fluoride with formic acid) and an organic solvent like acetonitrile is commonly used. researchgate.netdoi.org The optimization of the column, mobile phase composition, and gradient profile is critical for successfully separating structurally similar compounds like the 17-valerate and 21-valerate esters. researchgate.net
| Parameter | HPLC/UHPLC Conditions for Corticosteroid Isomer Separation | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.netdoi.org |
| Column | Zorbax Eclipse XDB C8, Luna C8, Poroshell EC-C18 | researchgate.netdoi.org |
| Mobile Phase A | 0.05 M Ammonium Acetate or 1 mM Ammonium Fluoride with 0.1% Formic Acid in Water | researchgate.netdoi.org |
| Mobile Phase B | Acetonitrile | researchgate.netdoi.org |
| Elution | Step or Linear Gradient | researchgate.netdoi.org |
| Detection | UV Spectroscopy, Mass Spectrometry (MS) | researchgate.netscribd.com |
Mass Spectrometry for Structural Elucidation
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for both identifying and differentiating isomers. Electrospray ionization (ESI) is a soft ionization technique commonly used for corticosteroids, typically generating protonated molecules [M+H]⁺ in the positive ion mode. doi.org
Tandem mass spectrometry (MS/MS) is indispensable for distinguishing between isomers that may have identical retention times (co-elution). researchgate.net In MS/MS, the precursor ion (the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation, which breaks it into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. Positional isomers, such as 17-valerate and 21-valerate esters, often yield different product ions or the same product ions at significantly different relative abundances, allowing for their unambiguous identification. researchgate.net For example, research on betamethasone valerate isomers demonstrated that while they are structurally similar, their tandem mass spectra allow for clear differentiation. researchgate.net
| Analytical Technique | Precursor Ion (m/z) | Key Product Ions (m/z) for Differentiation | Application Notes | Source(s) |
| UHPLC-MS/MS | 477.3 ([M+H]⁺ for Betamethasone 17-valerate) | 354.9, 278.8 | The fragmentation pattern is unique to the substitution position. The relative abundance of product ions helps distinguish between 17- and 21-esters. | researchgate.netdoi.org |
Advanced Spectroscopic Characterization
Beyond chromatographic and mass spectrometric methods, other spectroscopic techniques provide valuable information for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H-NMR and ¹⁹F-NMR, is a definitive method for structural elucidation. Since paramethasone is a fluorinated corticosteroid, ¹⁹F-NMR is particularly useful. diva-portal.orgwikipedia.org It provides information about the chemical environment of the fluorine atom, which can help confirm the identity of the molecule and distinguish it from other fluorinated steroids. diva-portal.org
Confocal Raman Microspectroscopy: This technique is used for physicochemical characterization, particularly for distinguishing between different physical forms of a compound. Research on betamethasone-17-valerate (B13397696) has shown that confocal Raman microspectroscopy can identify and differentiate between the dissolved (characteristic Raman frequency at 1666 cm⁻¹) and crystalline (1659 cm⁻¹) forms of the drug within a formulation. nih.govpharmaexcipients.com This methodology is crucial for understanding the state of the active ingredient in various preparations, which can influence its behavior. nih.gov
Theoretical Frameworks, Computational Approaches, and Future Research Directions
Computational Modeling and Simulation for Structure-Activity Predictions
There is no specific research available on the computational modeling and simulation of Paramethasone (B1678425) 17-valerate.
No molecular docking or dynamics simulation studies specifically investigating the binding of Paramethasone 17-valerate to the glucocorticoid receptor (GR) have been found in the reviewed literature. Such studies would be valuable to elucidate the precise binding mode, interaction energies, and conformational changes in both the ligand and the receptor upon binding.
A Quantitative Structure-Activity Relationship (QSAR) model specifically for this compound has not been developed. QSAR studies on broader classes of corticosteroids exist, but the specific structural contributions of the valerate (B167501) ester at the 17-position of the paramethasone backbone to its activity have not been computationally modeled.
Advancements in Understanding Glucocorticoid Receptor Polymorphisms
The impact of glucocorticoid receptor (GR) polymorphisms on the efficacy and response to this compound remains uninvestigated. Research into how genetic variations in the GR could alter the binding affinity and subsequent downstream signaling of this specific compound is a critical area for future study. Understanding these interactions is key to advancing personalized medicine in corticosteroid therapy.
Research into Rapid, Non-Genomic Glucocorticoid Effects
Currently, there is no research into the rapid, non-genomic effects of this compound. The ability of some glucocorticoids to elicit cellular responses within minutes, independent of gene transcription, is a growing field of interest. Investigation is needed to determine if this compound can also mediate such effects through membrane-bound glucocorticoid receptors or other non-genomic pathways.
Development of Novel In Vitro and In Vivo Models for Mechanistic Studies
Specific in vitro or in vivo models developed for the mechanistic study of this compound have not been identified. The development of such models would be instrumental in exploring its molecular mechanisms of action, metabolic pathways, and potential off-target effects in a controlled setting.
Unexplored Therapeutic Applications Based on Molecular Mechanisms (Excluding Clinical Outcomes)
Given the lack of specific research on the molecular mechanisms of this compound, any discussion of unexplored therapeutic applications would be purely speculative. Future research into its unique interactions with the glucocorticoid receptor and other cellular targets could reveal novel therapeutic possibilities beyond its conventional anti-inflammatory and immunosuppressive roles.
Challenges and Opportunities in Synthetic Glucocorticoid Research
The development of synthetic glucocorticoids has been a cornerstone of anti-inflammatory therapy for decades. However, the field is faced with the significant challenge of separating the desired anti-inflammatory effects from a wide range of adverse side effects. nih.govresearchgate.netfrontiersin.org This fundamental challenge drives the major opportunities in modern glucocorticoid research.
Key Challenges:
Dissociating Efficacy from Side Effects: The primary challenge lies in the shared molecular mechanisms that underlie both the therapeutic actions and the adverse effects of glucocorticoids. nih.govresearchgate.net Both effects are mediated primarily by the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates thousands of genes. nih.govmedchemexpress.com The anti-inflammatory effects are largely attributed to the GR's ability to repress pro-inflammatory gene expression (transrepression), while many side effects, such as osteoporosis, hyperglycemia, and metabolic disturbances, are linked to the GR's activation of other genes (transactivation). nih.govoup.comfrontiersin.org
Receptor Selectivity: The glucocorticoid receptor is ubiquitously expressed throughout the body, leading to widespread, often undesirable, systemic effects. frontiersin.orgfrontiersin.org Achieving tissue-specific drug action remains a major hurdle.
Glucocorticoid Resistance: A subset of patients develops resistance to glucocorticoid therapy, where the treatment becomes less effective over time. The molecular basis of this resistance is complex and not fully understood, posing a significant clinical challenge. nih.gov
Translational Gaps: Promising results from in vitro and animal models often fail to translate into clinical success in humans, highlighting the difficulty in accurately predicting human responses. nih.gov
Emerging Opportunities:
Selective Glucocorticoid Receptor Modulators (SEGRMs): The foremost opportunity in the field is the development of SEGRMs. These are compounds designed to selectively promote the GR's transrepression activity while minimizing transactivation. frontiersin.orgoup.com This "dissociated" approach aims to retain anti-inflammatory benefits while reducing the metabolic and other side effects. pnas.org The goal is to create ligands that induce a specific conformation of the GR, favoring interactions with co-repressors over co-activators. nih.gov
Designing High-Potency Ligands: Research into the crystal structure of the GR has identified novel binding sites that can be exploited to design highly potent agonists. nih.govpnas.org Higher potency allows for the use of lower doses, which may help to dissociate transactivation from transrepression, as gene induction by the GR often requires a higher concentration of the glucocorticoid than gene repression. nih.gov
Novel Drug Delivery Systems: To address the lack of tissue specificity, researchers are exploring advanced drug delivery systems. For instance, encapsulating glucocorticoids like betamethasone (B1666872) into nanoparticles has been shown in animal models to concentrate the drug at the site of inflammation, achieving full therapeutic efficacy while reducing systemic exposure and adverse effects. mdpi.com
Q & A
Q. What are the key analytical methods for identifying and quantifying Betamethasone 17-valerate and its impurities in pharmaceutical formulations?
Methodological Answer:
- Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to resolve structural isomers (e.g., distinguishing 17-valerate from 21-valerate esters). For impurity profiling, employ LC-MS/MS with collision-induced dissociation (CID) to characterize degradation products, such as 9α-bromobetamethasone 17-valerate (a halogenated impurity). Reference USP-NF guidelines for validated limits (e.g., ≤0.5% for betamethasone 21-valerate) .
- Include stress testing (e.g., thermal, oxidative, hydrolytic conditions) to simulate degradation pathways and identify stability-related impurities .
Q. How is Betamethasone 17-valerate synthesized, and what are critical intermediates in its production?
Methodological Answer:
- The synthesis involves esterification of betamethasone with valeric acid at the 17-hydroxy position. Key intermediates include 9α-fluoro-16β-methylpregna-1,4-diene derivatives . Critical steps involve protecting group strategies to prevent esterification at the 21-hydroxy position, which can lead to undesired 21-valerate isomers .
- Monitor reaction progress using NMR and FTIR to confirm ester bond formation and purity .
Q. What preclinical models are used to assess the efficacy of Betamethasone 17-valerate in inflammatory skin diseases?
Methodological Answer:
- Use murine models of psoriasis (e.g., TPA-induced epidermal hyperplasia) to evaluate anti-inflammatory activity. Apply Betamethasone 17-valerate in alcoholic lotions or hydrogels and measure reductions in epidermal thickness and cytokine levels (e.g., IL-17, TNF-α) .
- Compare efficacy against other corticosteroids (e.g., triamcinolone acetonide) using vasoconstrictor assays to rank topical potency .
Advanced Research Questions
Q. How do researchers resolve contradictions in clinical trial outcomes for Betamethasone 17-valerate in ulcerative colitis?
Methodological Answer:
- Analyze discrepancies by comparing dosage regimens (e.g., 8 mg/day vs. 12 mg/day) and patient subpopulations (e.g., disease severity, adrenal function). In a multicenter trial, Betamethasone 17-valerate enemas (5 mg) showed comparable efficacy to prednisolone enemas but caused less adrenal suppression. However, systemic absorption at higher doses led to dyspepsia and variable clinical responses .
- Use pharmacokinetic modeling to correlate plasma concentrations (AUC: 7.74 ng·ml⁻¹·h after topical application) with therapeutic outcomes .
Q. What strategies mitigate adrenal suppression during long-term topical use of Betamethasone 17-valerate?
Methodological Answer:
- Optimize dosing frequency : Plasma elimination half-life after topical application (16.6 h) suggests once-daily application suffices to maintain efficacy while minimizing systemic exposure .
- Develop nanostructured hydrogels to enhance localized delivery and reduce transdermal absorption. Studies show hydrogels loaded with Betamethasone 17-valerate improve retention in the stratum corneum compared to alcoholic solutions .
Q. How can researchers address batch-to-batch variability in Betamethasone 17-valerate formulations?
Methodological Answer:
- Implement QbD (Quality by Design) principles during formulation development. For example, control particle size distribution in suspensions to ensure consistent drug release.
- Use HPLC-UV to quantify active pharmaceutical ingredient (API) content and dynamic light scattering (DLS) to assess colloidal stability in lotions .
Q. What are the implications of Betamethasone 17-valerate-related impurities in regulatory submissions?
Methodological Answer:
- Follow ICH Q3B guidelines to classify impurities (e.g., "qualified" vs. "unqualified"). For example, Betamethasone 21-valerate (≤0.5%) and unspecified impurities (≤0.1%) require toxicological justification if exceeding thresholds .
- Conduct genotoxicity studies for halogenated impurities (e.g., 9α-bromobetamethasone 17-valerate) to assess mutagenic potential .
Data Highlights from Evidence
- Clinical Efficacy : Betamethasone 17-valerate lotions achieved statistically significant improvement in scalp psoriasis (14/14 non-tied pairs, p<0.05) compared to placebo .
- Systemic Exposure : Topical application resulted in 30-fold lower plasma AUC (7.74 ng·ml⁻¹·h) than oral administration (75.4 ng·ml⁻¹·h) .
- Adrenal Suppression : Observed in 3/10 ulcerative colitis patients at 8 mg/day, necessitating dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
